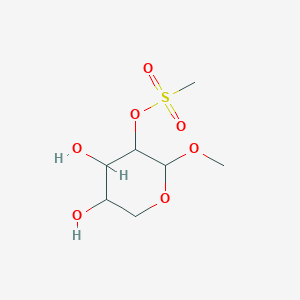![molecular formula C19H36O3 B14672172 Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate CAS No. 38520-30-8](/img/structure/B14672172.png)
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate is a chemical compound with the molecular formula C19H36O3 It is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate typically involves the reaction of undecanoic acid with an epoxide precursor. The reaction conditions often include the use of a strong acid or base as a catalyst to facilitate the formation of the oxirane ring. The esterification process is carried out by reacting the carboxylic acid group of undecanoic acid with methanol in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted oxirane derivatives.
Applications De Recherche Scientifique
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may further interact with biological systems.
Comparaison Avec Des Composés Similaires
Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate can be compared with other similar compounds, such as:
Methyl 11-(3-pentyl-2-oxiranyl)undecanoate: Similar structure but different stereochemistry.
Oxiraneundecanoic acid, 3-pentyl-, methyl ester: Similar functional groups but different molecular arrangement.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both an oxirane ring and an ester group, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
38520-30-8 |
|---|---|
Formule moléculaire |
C19H36O3 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate |
InChI |
InChI=1S/C19H36O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18+/m1/s1 |
Clé InChI |
CJIHQKTUUVMNSU-MSOLQXFVSA-N |
SMILES isomérique |
CCCCC[C@@H]1[C@@H](O1)CCCCCCCCCCC(=O)OC |
SMILES canonique |
CCCCCC1C(O1)CCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


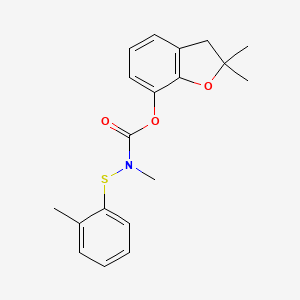

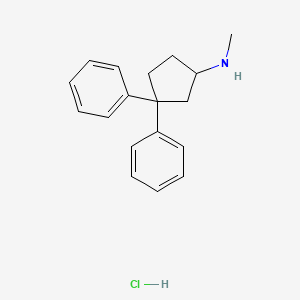
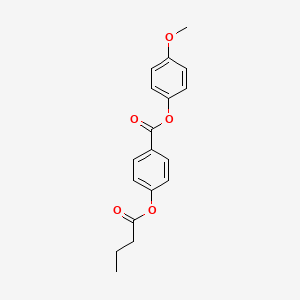
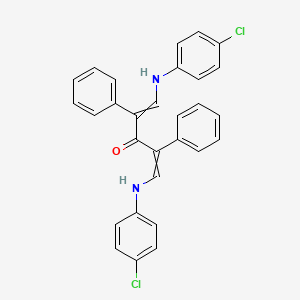
![Trimethyl{9-[(prop-2-en-1-yl)oxy]-9H-fluoren-9-yl}silane](/img/structure/B14672125.png)

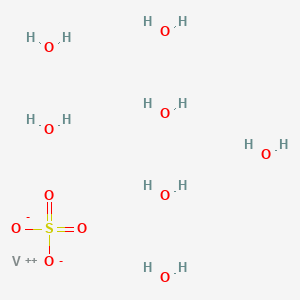

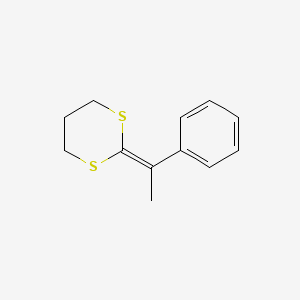
![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)

![6-([1,2,4]Triazino[5,6-c]quinolin-3(2H)-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14672164.png)
